N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
2-Methylbenzothiazole: A derivative with similar biological activities
Uniqueness
N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its dimethylbutanamide moiety enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-4-13(2,3)11(16)15-12-14-9-7-5-6-8-10(9)17-12/h5-8H,4H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZTSUJWNCAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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